1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea
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Description
1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea is a useful research compound. Its molecular formula is C19H21ClFN3O2 and its molecular weight is 377.84. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Interaction Analysis
The study on the crystal structure of flufenoxuron, a benzoylurea pesticide structurally related to the compound , provides insights into the molecular interactions and architecture of these compounds. The analysis of dihedral angles and hydrogen bonding in the crystal structure offers foundational knowledge for understanding how these compounds interact at the molecular level, which is crucial for designing more effective and targeted applications in various fields, including materials science and drug design (Youngeun Jeon et al., 2014).
Antibacterial and Antifungal Properties
Research into N-alkyl substituted urea derivatives has highlighted their potential as antibacterial and antifungal agents. Specifically, derivatives bearing a morpholine moiety have shown enhanced activities against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests a promising avenue for developing new antimicrobial agents using the core chemical structure of 1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea (Qing-Zhong Zheng et al., 2010).
Photocatalytic Degradation of Pollutants
A study on the simultaneous production of hydrogen and degradation of organic pollutants using titanium dioxide (TiO2) photocatalysts modified with surface components related to the urea derivative demonstrated the compound's potential in environmental remediation. This innovative approach not only degrades pollutants such as 4-chlorophenol and urea but also produces valuable hydrogen, highlighting a dual-function capability that could be applied in waste management and energy production (Jungwon Kim et al., 2012).
Potential Anti-Cancer Agents
The exploration of N,N'-diarylureas as potential anti-cancer agents has revealed their capability to inhibit translation initiation, a critical process in cancer cell proliferation. By activating the eIF2α kinase heme-regulated inhibitor and reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, these compounds show promise in the development of targeted cancer therapies. Optimization of these compounds to improve solubility while preserving biological activity is ongoing, indicating the potential for clinical applications in the future (S. Denoyelle et al., 2012).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c20-15-2-1-3-17(12-15)23-19(25)22-13-18(24-8-10-26-11-9-24)14-4-6-16(21)7-5-14/h1-7,12,18H,8-11,13H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKXQEADCOMYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.